N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide is a complex organic compound that belongs to the class of phthalazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxin, 4-methylphenyl derivatives, and phthalazinone intermediates. Common synthetic routes could involve:
Condensation Reactions: Combining the benzodioxin and phthalazinone intermediates under acidic or basic conditions.
Amidation: Forming the amide bond between the butanamide and the phthalazinone derivative.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This could include:
Catalysis: Using catalysts to increase reaction efficiency and yield.
Continuous Flow Chemistry: Implementing continuous flow reactors for scalable and consistent production.
Automation: Utilizing automated systems for precise control of reaction conditions and monitoring.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological systems and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide would involve its interaction with specific molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It could bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar phthalazinone structures.
Benzodioxin Derivatives: Compounds containing the benzodioxin moiety.
Amide Derivatives: Compounds with similar amide linkages.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H29N3O4 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl]butanamide |
InChI |
InChI=1S/C27H29N3O4/c1-3-22(26(31)28-19-12-13-23-24(16-19)34-15-14-33-23)30-27(32)21-7-5-4-6-20(21)25(29-30)18-10-8-17(2)9-11-18/h8-13,16,22H,3-7,14-15H2,1-2H3,(H,28,31) |
InChI Key |
RVKLZQDPILMGBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCCO2)N3C(=O)C4=C(CCCC4)C(=N3)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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